Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
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Overview
Description
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound with the molecular formula C6H7LiN2O3 It is a lithium salt of a carboxylic acid containing a 1,3,4-oxadiazole ring
Mechanism of Action
Target of Action
It’s worth noting that oxadiazoles, a key component of this compound, have been utilized in a wide range of applications due to their potential as high-energy cores . They have been successfully used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
Oxadiazoles have been known to interact with various targets depending on their substituents . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Oxadiazoles have been known to affect a variety of biological activities, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Result of Action
Oxadiazoles have been known to exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction scheme is as follows:
5-methyl-1,3,4-oxadiazole-2-carboxylic acid+LiOH→Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated crystallization processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is explored for use in materials science, particularly in the development of new polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 3-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanoate
- Lithium(1+) ion 3-(5-benzyl-1,3,4-oxadiazol-2-yl)propanoate
Uniqueness
Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to the presence of the methyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interaction profiles with molecular targets compared to its analogs.
Properties
IUPAC Name |
lithium;3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.Li/c1-4-7-8-5(11-4)2-3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSJGFFYBQBPNA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN=C(O1)CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-52-7 |
Source
|
Record name | lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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